molecular formula C8H6BrFN2 B14126746 4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine

4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B14126746
M. Wt: 229.05 g/mol
InChI Key: BWPZVHWMUXJTGU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the pyrrolo[2,3-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine or fluorine substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, with solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.

    Biological Studies: The compound is investigated for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Chemical Biology: It serves as a probe in chemical biology studies to understand the interactions of small molecules with biological targets.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
  • 7-Bromo-4-(trifluoromethyl)-1H-indole

Uniqueness

4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-4-8-7(5(9)2-11-4)6(10)3-12-8/h2-3,12H,1H3

InChI Key

BWPZVHWMUXJTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1NC=C2F)Br

Origin of Product

United States

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